2-(2-Fluorophenoxy)aniline

Description

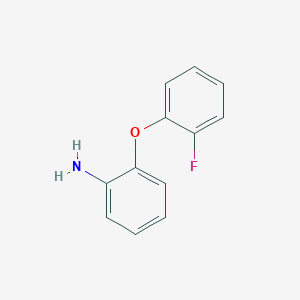

2-(2-Fluorophenoxy)aniline (C₁₂H₁₀FNO; molecular weight 203.07 g/mol) is a fluorinated aromatic amine featuring an aniline backbone substituted with a 2-fluorophenoxy group at the ortho position. This compound is synthesized via microwave-assisted reactions starting from 1-fluoro-2-(2-nitrophenoxy)benzene, yielding 87% of the product as a yellow liquid . Its structure is confirmed by LCMS (observed [M+H]⁺ = 204.2) and ¹H-NMR analysis (δ 7.37–6.49 ppm, DMSO-d₆), with spectral data aligning with prior reports .

Fluorine’s electronegativity and small atomic radius impart unique electronic and steric properties, making this compound valuable in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

2-(2-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHXQFVNBSTBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589735 | |

| Record name | 2-(2-Fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391906-76-6 | |

| Record name | 2-(2-Fluorophenoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-fluorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(2-Fluorophenoxy)aniline involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group tolerant conditions . The general reaction scheme involves the coupling of a fluorophenylboronic acid with an aniline derivative in the presence of a base and a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis routes. For example, the synthesis may start with the nitration of a suitable precursor, followed by reduction to form the corresponding amine, and finally, a coupling reaction to introduce the fluorophenoxy group .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and other fluorinated aromatic compounds.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(2-Fluorophenoxy)aniline involves the reaction of fluorinated aromatic compounds with aniline derivatives. The fluorine atom enhances the compound's lipophilicity and bioactivity, making it a valuable building block in drug development.

Pharmaceutical Development

This compound has been explored as a precursor for various pharmaceutical agents. Its derivatives have shown promise in targeting specific receptors, such as P2X3 receptors, which are involved in pain signaling pathways. Research indicates that modifications to the aniline structure can enhance receptor selectivity and potency, leading to potential treatments for chronic pain conditions .

Antihyperglycemic Agents

Aniline derivatives, including those related to this compound, have been studied for their antihyperglycemic properties. These compounds can modulate glucose metabolism and improve insulin sensitivity, making them candidates for diabetes management therapies .

Case Study 1: P2X3 Receptor Antagonists

A study focused on the synthesis of P2X3 receptor antagonists demonstrated that derivatives of this compound exhibited significant anti-nociceptive effects in animal models of neuropathic pain. The structure-activity relationship (SAR) highlighted the importance of fluorine substitution in enhancing receptor affinity .

Case Study 2: Antihyperglycemic Activity

Another investigation into the antihyperglycemic effects of aniline derivatives revealed that certain modifications to the this compound structure led to improved glucose-lowering effects in diabetic animal models. This suggests potential for developing new diabetes medications based on this scaffold .

| Compound Name | Effect on Blood Glucose | Reference |

|---|---|---|

| Compound C | Significant reduction | |

| Compound D | Moderate reduction |

Material Science Applications

In addition to biological applications, this compound is utilized in materials science for developing advanced polymers and coatings due to its chemical stability and functional properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenoxyanilines

2-(2-Bromophenoxy)benzenamine (C₁₂H₁₀BrNO; MW 276.12 g/mol)

- Synthesis : Synthesized via analogous microwave methods with 92% yield as a white solid .

- Properties: Bromine’s larger atomic radius increases steric hindrance and polarizability compared to fluorine.

- Applications : Useful in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s reactivity in aryl halide substitutions.

2-(2-Chlorophenoxy)aniline (C₁₂H₁₀ClNO; MW 219.67 g/mol)

- Synthesis : Achieves the highest yield (96%) among halogenated analogs, forming a white solid .

- Properties : Chlorine’s moderate electronegativity balances electronic and steric effects. The compound’s stability and reactivity make it a common intermediate in agrochemicals.

- Contrast : The chloro derivative’s higher yield compared to the fluoro analog (87%) suggests fluorine’s electron-withdrawing nature may slightly hinder reduction steps in synthesis .

Fluorinated Aniline Derivatives with Additional Substituents

2-(2-Chloro-6-fluorophenyl)aniline (C₁₂H₉ClFN; MW 221.66 g/mol)

- Structure : Features both chlorine and fluorine at adjacent positions on the phenyl ring.

- Storage at room temperature as a powder suggests greater stability than liquid 2-(2-fluorophenoxy)aniline .

2-(Difluoromethylsulphonyl)-6-fluoroaniline

Positional Isomers and Functional Group Variations

4-(2-Fluorophenoxy)aniline

- Structure: A para-substituted isomer of this compound.

2-Fluoro-N-(2-nitrophenyl)aniline (C₁₂H₉FN₂O₂; MW 232.21 g/mol)

- Structure: Features a nitro group at the ortho position relative to the amino group.

- Reactivity: The nitro group’s strong electron-withdrawing effect deactivates the aromatic ring, reducing nucleophilic substitution rates compared to non-nitrated analogs .

Comparative Data Table

Research Findings and Insights

- Synthetic Efficiency: The lower yield of this compound (87%) compared to chloro (96%) and bromo (92%) analogs highlights fluorine’s electronic effects on reaction kinetics .

- Spectroscopic Trends : Fluorine’s electronegativity causes distinct deshielding in ¹H-NMR, differentiating it from chloro/bromo analogs. For example, the fluoro compound’s aromatic protons resonate at δ 7.37–6.49 ppm, whereas chloro/bromo analogs may show upfield shifts due to reduced electron withdrawal .

- Application-Specific Performance : The fluoro derivative’s liquid state at room temperature (vs. solid halogenated analogs) may offer advantages in solution-phase reactions or formulations requiring low viscosity .

Biological Activity

2-(2-Fluorophenoxy)aniline, a compound belonging to the class of phenoxyanilines, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H10FNO

- Molecular Weight : 219.22 g/mol

The presence of the fluorine atom in the phenoxy group is significant for its biological activity, influencing both lipophilicity and binding interactions with biological targets.

Research indicates that this compound exhibits its biological effects primarily through the modulation of ion channels and enzymatic pathways. Notably, it has been studied for its interaction with neuronal calcium channels, which play a crucial role in neurotransmitter release and neuronal excitability.

- Calcium Channel Inhibition : Studies have shown that analogs of phenoxyanilines can inhibit N-type calcium channels (CaV2.2), which are implicated in pain pathways. For instance, modifications to related compounds have demonstrated enhanced potency against these channels, suggesting that structural variations significantly affect their binding affinity and activity .

Antimicrobial and Anticancer Properties

Several studies have highlighted the antimicrobial and anticancer properties of phenoxyaniline derivatives, including this compound:

- Antimicrobial Activity : In vitro assays have demonstrated that compounds within this class exhibit significant activity against various bacterial strains. The presence of the fluorine substituent is believed to enhance membrane permeability and interaction with microbial targets .

- Anticancer Activity : Research has also explored the anticancer potential of these compounds. For example, certain derivatives have shown cytotoxic effects on cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Studies

-

Inhibition of Neuronal Calcium Channels :

- A study evaluated the efficacy of phenoxyaniline derivatives in inhibiting CaV2.2 channels. The results indicated that compounds with fluorinated phenoxy groups exhibited increased potency compared to their non-fluorinated counterparts, highlighting the importance of halogen substitution in enhancing biological activity .

-

Antimicrobial Efficacy :

- In a comparative study, various phenoxyaniline derivatives were tested against E. coli and Staphylococcus aureus. The findings revealed that this compound had a lower minimum inhibitory concentration (MIC) than several known antibiotics, suggesting its potential as an alternative antimicrobial agent .

Table 1: Biological Activities of this compound and Analogues

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-fluorophenoxy)aniline, and how can reaction efficiency be validated?

- Methodology : Microwave-assisted synthesis is a validated approach. A general procedure involves reacting 1-fluoro-2-(2-nitrophenoxy)benzene under controlled microwave conditions to yield this compound in 87% yield. Purification via recrystallization or column chromatography ensures high purity. Structural validation should include LCMS (APCI-MS: [M+H]+ = 204.2) and NMR spectroscopy (e.g., δ 7.37–6.49 ppm in DMSO-d6 for aromatic protons) .

- Validation : Compare spectral data with literature and ensure reproducibility across multiple batches.

Q. How can researchers characterize the molecular structure of this compound, and what analytical tools are critical?

- Tools : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm aromatic proton environments and fluorine-induced deshielding effects. LCMS (APCI) confirms molecular weight (203.07 g/mol). X-ray crystallography may resolve steric effects from the fluorophenoxy group.

- Data Interpretation : For NMR, the fluorine atom at the ortho position causes distinct splitting patterns in aromatic protons, aiding structural assignment .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : Follow aniline-derivative handling protocols: use fume hoods, nitrile gloves, and eye protection. Store in airtight containers away from oxidizing agents. Monitor for amine-related toxicity (e.g., methemoglobinemia) .

Advanced Research Questions

Q. How do halogen substituents (F, Cl, Br) at the phenoxy group influence the reactivity of 2-(halophenoxy)aniline derivatives?

- Substituent Effects : Fluorine’s electron-withdrawing nature reduces nucleophilicity at the aniline nitrogen compared to chloro/bromo analogs. This impacts downstream reactions, such as cyclization to phenoxazines. Comparative studies show lower yields for fluoro derivatives (87%) vs. chloro (96%) due to steric and electronic differences .

- Methodology : Use Hammett constants (σ) to correlate substituent effects with reaction rates.

Q. What strategies can resolve contradictions in spectroscopic data for this compound derivatives?

- Challenges : Overlapping NMR signals from aromatic protons and fluorine coupling complicate assignments.

- Solutions : Employ 2D NMR (COSY, HSQC) to differentiate signals. Computational tools (DFT) can model <sup>19</sup>F-<sup>1</sup>H coupling constants to validate experimental data .

Q. How can this compound be utilized in heterocyclic synthesis, such as phenoxazines or benzoxazines?

- Application : React with acetyl chloride to form N-acetyl intermediates (e.g., N-(2-(2-fluorophenoxy)phenyl)acetamide), which undergo microwave-assisted cyclization. The fluorine substituent may stabilize transition states via inductive effects, improving regioselectivity .

- Optimization : Vary reaction time, temperature, and catalyst (e.g., Pd/C) to maximize yield.

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.